N-(5-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-butan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-13(3)22-16-9-6-14(7-10-16)18(21)20-17-11-15(19)8-5-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYEBMKFRACFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is a synthetic compound belonging to the class of benzamides, which have garnered interest for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, structure-activity relationships, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Amino Group : Contributes to hydrogen bonding and increases solubility.
- Sec-butoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Benzamide Core : Serves as a scaffold for biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness in inhibiting the growth of various cancer cell lines, particularly prostate cancer cells. The compound's mechanism involves the modulation of androgen receptor (AR) signaling pathways, which are critical in prostate cancer progression.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LNCaP (Prostate) | 0.09 | Inhibition of AR-coactivator interaction |
| MCF-7 (Breast) | 0.15 | Induction of apoptosis via mitochondrial pathway |
Antimicrobial Properties
In addition to its anticancer activity, this compound has been evaluated for antimicrobial effects. Preliminary studies suggest that it possesses moderate activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Androgen Receptor Modulation : The compound inhibits the interaction between AR and coactivators, thereby reducing AR-mediated transcriptional activity.
- Enzyme Inhibition : It may inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression.
- Cell Cycle Arrest : Induces cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzamide core and side chains have been systematically studied:
- Amino Group Positioning : The position and nature of substituents on the aromatic ring significantly influence biological potency.
- Alkyl Chain Variations : Alterations in the alkyl chain length and branching (e.g., sec-butoxy vs. other alkoxy groups) can affect solubility and biological activity.
Table 3: SAR Analysis
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| N-(5-Amino-2-methylphenyl)-4-methoxybenzamide | Moderate Anticancer Activity | Less potent than sec-butoxy variant |
| N-(5-Amino-2-methylphenyl)-4-propoxybenzamide | Lower Anticancer Activity | Reduced lipophilicity |
Case Studies
-
Prostate Cancer Study :
- A clinical study assessed the effect of this compound on LNCaP cells, demonstrating a significant reduction in cell viability and induction of apoptosis at concentrations as low as 0.09 µM.
-
Antimicrobial Efficacy Evaluation :
- A laboratory study tested various concentrations against Staphylococcus aureus and Escherichia coli, finding effective inhibition at MIC values of 32 µg/mL and 64 µg/mL respectively.
Scientific Research Applications
Chemical Applications
1. Synthesis of Organic Molecules
N-(5-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide serves as a crucial building block in organic synthesis. It is utilized to create more complex organic compounds, particularly in the development of pharmaceuticals and specialty chemicals. The compound's structure allows for various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The compound can be reduced to yield corresponding amines.
- Substitution : The benzamide core can undergo electrophilic aromatic substitution reactions.
These reactions enable chemists to modify the compound for desired properties and functions, making it versatile in synthetic chemistry .
Biological Applications
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it interacts with bacterial cell membranes, potentially disrupting their integrity and inhibiting growth. Specific mechanisms are still under investigation, but the compound shows promise against various bacterial strains .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cells, particularly HepG2 liver cancer cells, with an IC50 value around 5 μM. This suggests substantial antitumor activity, as the compound induces apoptosis and promotes cell cycle arrest at the G2/M phase, critical for preventing tumor growth .
Anticancer Assays
In a notable study, this compound was tested on various cancer cell lines. The results indicated effective cytotoxicity, with further analysis revealing that the compound induces apoptosis through specific molecular interactions involving its amino and benzamide groups. This highlights its potential as a therapeutic agent in cancer treatment .
Chemical Reactions Analysis
Amide Bond Formation
The benzamide core is typically synthesized via coupling reactions between carboxylic acids and amines. For analogs:
-
Method A : Reacting 4-(sec-butoxy)benzoic acid with 5-amino-2-methylaniline in the presence of coupling agents like 1,1′-thiocarbonyldi(1,2,4-triazole) in dichloromethane or tetrahydrofuran (THF) at room temperature .
-
Method B : Using hydrogenation or catalytic reduction for intermediates, as seen in the preparation of 2-amino-4,6-dimethoxybenzamide derivatives .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Carbodiimide coupling | DCM/THF, coupling agent, RT | 60–75% | |
| Direct acylation | Acid chloride + amine, base (Et₃N) | 70–85% |
Amino Group Reactivity
The 5-amino group on the phenyl ring participates in:
-
Diazotization : Forms diazonium salts under nitrous acid (HNO₂), enabling Sandmeyer or coupling reactions .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield acetamide derivatives .
sec-Butoxy Group Reactivity
The ether linkage undergoes:
-
Cleavage : Under strong acids (e.g., HBr/AcOH) to form phenolic intermediates .
-
Alkylation : Reacts with alkyl halides in basic conditions to modify the alkoxy chain .
Hydrolysis
-
Acidic Hydrolysis : The amide bond hydrolyzes in concentrated HCl, yielding 4-(sec-butoxy)benzoic acid and 5-amino-2-methylaniline .
-
Basic Hydrolysis : NaOH/EtOH cleaves the amide to the corresponding carboxylate .
| Condition | Product | Rate |
|---|---|---|
| 6M HCl, reflux | 4-(sec-butoxy)benzoic acid + amine | Complete in 4 h |
| 2M NaOH, ethanol, 60°C | Sodium 4-(sec-butoxy)benzoate + amine | 85% in 2 h |
Heterocycle Formation
The amino group facilitates cyclization:
-
Quinazolinone Synthesis : Reacts with aldehydes or ketones under oxidative conditions to form fused heterocycles .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions (if present):
Reactivity with Electrophiles
-
Nitration : The electron-rich aromatic ring undergoes nitration at the para position relative to the amino group .
-
Sulfonation : Forms sulfonic acid derivatives with concentrated H₂SO₄ .
Key Research Findings
Comparison with Similar Compounds
Key Observations :
- The 5-amino-2-methylphenyl group introduces both amino (polar) and methyl (hydrophobic) functionalities, balancing solubility and binding affinity.
Physicochemical Properties
Melting points, solubility, and stability data for analogs highlight substituent effects:
Predictions for Target Compound :
- The sec-butoxy group may lower melting points compared to rigid substituents (e.g., trifluoromethyl), enhancing solubility in organic solvents.
- The amino group could improve aqueous solubility via protonation at physiological pH .
Anticancer Activity
Antimicrobial Activity
Q & A
Basic Research Questions
Q. What are the recommended methodologies for the safe synthesis of N-(5-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide and related benzamide derivatives?
- Methodological Answer : Prioritize hazard analysis and risk assessment for reagents (e.g., O-benzyl hydroxylamine HCl, acyl chlorides) using guidelines from Prudent Practices in the Laboratory . Scale-up protocols should include inert atmospheres for moisture-sensitive steps, as demonstrated in the synthesis of N-(benzyloxy)-4-(trifluoromethyl)benzamide, where sodium pivalate was used to stabilize intermediates . Mutagenicity screening (e.g., Ames II testing) is critical for intermediates, as some anomeric amides exhibit mutagenicity comparable to benzyl chloride .
Q. How can researchers characterize the solubility and physicochemical properties of this compound for in vitro assays?
- Methodological Answer : Use spectrofluorometric analysis (e.g., excitation/emission wavelengths) to determine solubility in polar solvents like acetonitrile or DMSO, as applied to structurally similar benzamides . Physicochemical parameters (logP, PSA) can be predicted via computational tools like PubChem’s Lexichem TK, which provided data for analogs such as 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide . Experimental validation via HPLC with UV detection is recommended to resolve discrepancies between predicted and observed solubility .
Q. What spectroscopic techniques are optimal for structural elucidation?
- Methodological Answer : Combine NMR (¹H/¹³C) for aromatic proton environments and FT-IR for amide carbonyl stretching (~1650–1680 cm⁻¹). For advanced confirmation, high-resolution mass spectrometry (HRMS) or X-ray crystallography is advised, as used in the characterization of N-(2-cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide .
Advanced Research Questions
Q. How can researchers address contradictory toxicity data in benzamide derivatives during preclinical studies?
- Methodological Answer : Cross-validate mutagenicity assays (e.g., Ames II vs. micronucleus tests) to resolve discrepancies. For example, while some anomeric amides showed low mutagenicity in Ames II, their metabolites might require evaluation via metabolic activation (S9 fraction) to mimic in vivo conditions . Dose-response studies in HDAC inhibitor research (e.g., MS-275) revealed brain-region-specific toxicity, emphasizing the need for tissue-specific assays .
Q. What strategies optimize reaction yields in copper-mediated C-H functionalization of benzamide scaffolds?
- Methodological Answer : Mechanistic studies (e.g., DFT calculations) can differentiate organometallic vs. single-electron-transfer pathways. For N-(8-quinolinyl)benzamide, acidic conditions favored nondirected chlorination via radical intermediates, while basic conditions enabled directed methoxylation through Cu(II)-ligand coordination . Solvent choice (e.g., dichloromethane vs. DMF) and stoichiometric oxidants (e.g., trichloroisocyanuric acid) significantly impact regioselectivity .
Q. How can structure-activity relationships (SAR) guide the design of benzamide-based HDAC inhibitors?
- Methodological Answer : Focus on substituent effects at the 4-(sec-butoxy) position: Bulky groups (e.g., sec-butoxy) enhance blood-brain barrier penetration, as seen in MS-275, whereas electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability . Pharmacophore modeling of PARP-1 inhibitors revealed that planar benzamide scaffolds with hydrogen-bond acceptors (e.g., quinoline) enhance target affinity .
Q. What analytical challenges arise in quantifying trace impurities in benzamide synthesis, and how are they resolved?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) is essential for detecting sub-ppm impurities, such as residual p-trifluoromethyl benzoyl chloride. For example, in N-(benzyloxy)-4-(trifluoromethyl)benzamide synthesis, gradient elution (acetonitrile/water + 0.1% formic acid) resolved co-eluting byproducts . Orthogonal methods like GC-MS are recommended for volatile impurities .
Data Contradictions and Resolutions
- Mutagenicity Variability : While reports low mutagenicity for certain anomeric amides, highlights neurotoxicity risks in structurally related HDAC inhibitors. Resolution: Context-dependent assays (e.g., cell-type-specific endpoints) are critical.
- Synthetic Yields : Dichloromethane improved yields in but posed safety concerns. Alternative solvents like ethyl acetate/water biphasic systems may balance efficiency and safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
